molecular formula C21H14ClF3N2O B2755520 benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether CAS No. 151387-71-2

benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether

Cat. No.: B2755520
CAS No.: 151387-71-2
M. Wt: 402.8
InChI Key: QXFZHGIVGKANGZ-UHFFFAOYSA-N
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Description

Benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether is a complex organic compound that features a trifluoromethyl group, a pyridinyl ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the pyridine ring can be prepared via Hantzsch pyridine synthesis. The trifluoromethyl group is introduced using trifluoromethylation reactions, often employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, influencing biological pathways and offering potential as a drug candidate .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1-[3-chloro-2-pyridinyl]-1H-indol-5-yl ether: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Benzyl 1-[3-chloro-5-(methyl)-2-pyridinyl]-1H-indol-5-yl ether: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-18-11-16(21(23,24)25)12-26-20(18)27-9-8-15-10-17(6-7-19(15)27)28-13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFZHGIVGKANGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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